molecular formula C8H5BrClNO B15245429 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine

Cat. No.: B15245429
M. Wt: 246.49 g/mol
InChI Key: QTZBUPGNCLGUGF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 7-chlorofuro[2,3-c]pyridine with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide can be used to facilitate the bromination process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce hydroxymethyl or formyl derivatives .

Scientific Research Applications

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine exerts its effects involves the interaction of its bromomethyl and chlorofuro groups with specific molecular targets. These interactions can lead to the inhibition or activation of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine is unique due to the presence of both bromine and chlorine atoms in its structure.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-(bromomethyl)-7-chlorofuro[2,3-c]pyridine

InChI

InChI=1S/C8H5BrClNO/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2

InChI Key

QTZBUPGNCLGUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CO2)CBr)Cl

Origin of Product

United States

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